molecular formula C7H8ClN B14669151 1-Ethenylpyridin-1-ium chloride CAS No. 45590-51-0

1-Ethenylpyridin-1-ium chloride

Cat. No.: B14669151
CAS No.: 45590-51-0
M. Wt: 141.60 g/mol
InChI Key: XTPPAVHDUJMWEX-UHFFFAOYSA-M
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Description

1-Ethenylpyridin-1-ium chloride is a pyridinium-based ionic compound characterized by an ethenyl (vinyl) substituent attached to the nitrogen atom of the pyridine ring. This structure imparts unique electronic and steric properties, making it relevant in fields such as organic synthesis, materials science, and surfactant chemistry. The compound’s ionic nature and planar pyridinium ring facilitate strong intermolecular interactions, including hydrogen bonding and van der Waals forces, which influence its crystallinity and solubility .

Properties

CAS No.

45590-51-0

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

1-ethenylpyridin-1-ium;chloride

InChI

InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1

InChI Key

XTPPAVHDUJMWEX-UHFFFAOYSA-M

Canonical SMILES

C=C[N+]1=CC=CC=C1.[Cl-]

Related CAS

87582-56-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.

Scientific Research Applications

1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structural Features Key Interactions
This compound Pyridinium core with ethenyl substituent. Ionic bonding, potential π-π stacking
Myristylpyridinium chloride Pyridinium core with tetradecyl (C14) chain. Hydrophobic interactions, micelle formation
1-Ethyl-3-methylimidazolium chloride Imidazolium core with ethyl and methyl groups. Ionic liquid behavior, high thermal stability
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride Pyrrolidine-substituted iminium cation with chloride counterion. N–H···Cl hydrogen bonds, van der Waals

Key Observations :

  • Myristylpyridinium chloride ’s long alkyl chain confers surfactant properties, enabling applications in detergents and antimicrobial agents , whereas the shorter ethenyl group in the target compound may favor solubility in polar solvents.
  • Imidazolium salts (e.g., 1-ethyl-3-methylimidazolium chloride) exhibit lower melting points and higher ionic conductivity, making them superior as solvents in green chemistry applications compared to pyridinium analogs .

Physicochemical Properties

Property This compound Myristylpyridinium chloride 1-Ethyl-3-methylimidazolium chloride
Solubility High in polar solvents (inferred) Low in water, high in organics Miscible in polar and ionic solvents
Thermal Stability Moderate (pyridinium degradation ~200°C) High (alkyl chain stability) Very high (>300°C)
Crystallinity Likely crystalline (H-bonding) Semi-crystalline (micellar) Amorphous (ionic liquid)

Notes:

  • Crystallographic studies of related pyridinium salts (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide) reveal that substituents like methoxyphenyl groups enhance crystal packing via C–H···I interactions , suggesting similar behavior in this compound.
  • The absence of nonlinear optical properties in certain pyridinium derivatives contrasts with imidazolium salts, which are explored for optoelectronic applications.

Critical Insights :

  • Imidazolium salts’ irritant properties highlight the need for careful handling compared to pyridinium derivatives, which are generally less reactive.
  • The ethenyl group’s unsaturated bond in this compound may enable polymerization or cross-linking, positioning it as a candidate for conductive materials.

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